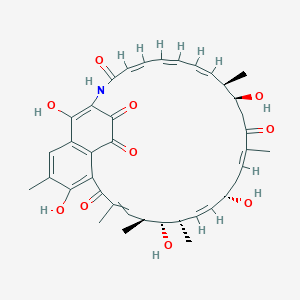![molecular formula C24H26N2O5S3 B218146 (2Z,4E,22Z)-26,27-Dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione CAS No. 102852-48-2](/img/structure/B218146.png)
(2Z,4E,22Z)-26,27-Dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione is a complex organic molecule characterized by multiple rings and functional groups. This compound is notable for its intricate structure, which includes spiro and oxirane groups, as well as multiple hydroxyl and methyl groups. Such complexity often indicates potential for diverse chemical reactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione typically involves multi-step organic synthesis techniques. The process may start with simpler organic molecules that undergo a series of reactions such as cyclization, oxidation, and functional group modifications to achieve the final complex structure. Specific reaction conditions, including temperature, solvents, and catalysts, are crucial for each step to ensure the desired transformations and yield.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial process would also need to address safety and environmental concerns associated with the handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The methyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield diketones, while reduction of the oxirane ring could produce diols. Substitution reactions could introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione:
Chemistry: As a complex organic molecule, it can be used to study reaction mechanisms, synthesis techniques, and the properties of spiro compounds.
Biology: Its biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Its unique structure may find applications in materials science, such as the development of new polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s multiple functional groups and complex structure allow for diverse interactions, which can be studied using techniques such as molecular docking, enzyme assays, and cellular studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione include other spiro compounds and oxirane-containing molecules. Examples include:
- Spiro[cyclohexane-1,2’-oxirane]
- Spiro[4.5]decane-1,2’-oxirane
- 9,10-epoxy-9,10-dihydroanthracene
Uniqueness
The uniqueness of (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione lies in its highly complex structure, which combines multiple rings, spiro junctions, and functional groups. This complexity provides a rich platform for studying various chemical reactions and biological interactions, making it a valuable compound for scientific research.
Properties
CAS No. |
102852-48-2 |
|---|---|
Molecular Formula |
C24H26N2O5S3 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione |
InChI |
InChI=1S/C29H34O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3-5,8,11-12,18-20,23-25,32-33H,6-7,9-10,13-15H2,1-2H3/b5-3-,8-4-,17-12- |
InChI Key |
BBRXIMOXXQYCCP-JBQVEOKHSA-N |
SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC5(C4OC(C5O)O)C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C |
Isomeric SMILES |
CC1=CC2C3(CC1)COC(=O)/C=C\4/CCOC5(C4OC(C5O)O)/C=C\C=C\C(=O)OC6C3(C7(CO7)C(C6)O2)C |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC5(C4OC(C5O)O)C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)

![tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate](/img/structure/B218091.png)



![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)



![[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B218154.png)

